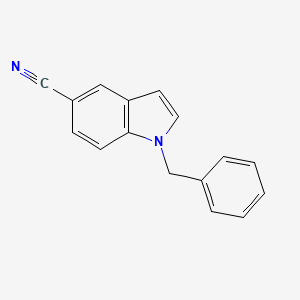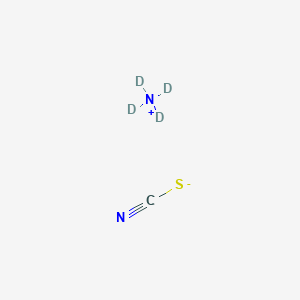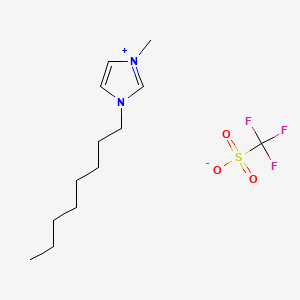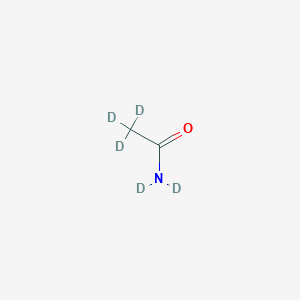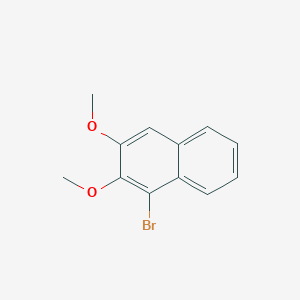
1-Bromo-2,3-dimethoxynaphthalene
Vue d'ensemble
Description
1-Bromo-2,3-dimethoxynaphthalene is a brominated naphthalene derivative with methoxy groups at the 2nd and 3rd positions. It is a compound of interest due to its potential applications in various chemical syntheses and its structural properties that can be analyzed using different spectroscopic and computational methods.
Synthesis Analysis
The synthesis of brominated naphthalene derivatives can be achieved through various methods. For instance, the Diels-Alder reaction has been utilized to synthesize regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes, which upon deoxygenation can yield 1-bromo-naphthalene derivatives with different substituents at the methylene positions . Additionally, bromination of dihydroxynaphthalenes can lead to dibromo derivatives, which can be further modified to produce compounds like 1-Bromo-2,3-dimethoxynaphthalene . Synthesis of related compounds, such as 2-allyl-3-bromo-1,4-dimethoxynaphthalene, has been achieved using starting materials like 1-methoxynaphthalene, followed by oxidation and rearrangement reactions .
Molecular Structure Analysis
The molecular structure and properties of 1-Bromo-2,3-dimethoxynaphthalene have been extensively studied using density functional theory (DFT) computations. The computed geometrical parameters and vibrational frequencies have shown satisfactory agreement with experimental data. The molecular electrostatic potential (MEP) mapping and natural bond orbital (NBO) analysis have been performed to analyze charge delocalization and chemical reactivity at various sites of the molecule .
Chemical Reactions Analysis
Brominated naphthalenes can undergo various chemical reactions, including functionalization and substitution. For example, a 1-bromoalumole has been shown to react with MesLi to afford a Mes-substituted alumole, demonstrating the potential for further functionalization of brominated alumoles . The reactivity of brominated naphthalenes can also be tailored to synthesize key intermediates for bioactive compounds, as seen in the synthesis of pyranonaphthoquinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2,3-dimethoxynaphthalene have been characterized using experimental spectroscopic measurements alongside DFT calculations. The UV-Visible spectrum of the molecule has been recorded, and electronic properties such as HOMO & LUMO energies have been determined using time-dependent DFT (TD-DFT). These studies provide insights into the electronic structure and potential reactivity of the molecule .
Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
1-Bromo-2,3-dimethoxynaphthalene serves as a key intermediate in the synthesis of bioactive pyranonaphthoquinones, which are naturally occurring compounds with biological activity. A study by Limaye et al. (2012) highlighted its use in constructing various biologically active pyranonaphthoquinones, utilizing 1-methoxynaphthalene as a starting material and employing Dakin's oxidation and Claisen rearrangement (Limaye, Gaur, Paradkar, & Natu, 2012).
Molecular Structure and Vibrational Analysis
In the field of theoretical structural analysis, 1-Bromo-2,3-dimethoxynaphthalene has been extensively studied. Mariappan and Sundaraganesan (2014) conducted a comprehensive study using Density Functional Theory (DFT) to analyze its molecular structure, vibrational frequencies, and other molecular properties. Their research combined experimental spectroscopic measurements with DFT calculations, offering insights into the molecule's chemical activities and conformational stability (Mariappan & Sundaraganesan, 2014).
Charge Transfer and Fluorescence Studies
The compound's interaction with different π-acceptors has been the subject of research in the context of fluorescence and charge transfer. El-Kemary (1995) investigated the quenching of fluorescence by various acceptors and studied the formation of charge transfer complexes (CTCs) with different π-acceptors in dichloromethane (El-Kemary, 1995).
Novel Synthetic Methods
Yin Hong (2006) developed a novel synthetic method for producing 2-Bromo-3-methyl-1,4-dimethoxynaphthalene, an important intermediate in the synthesis of menaquinone. This process demonstrated the utility of 1-Bromo-2,3-dimethoxynaphthalene in creating valuable chemical intermediates (Hong, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-2,3-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-14-10-7-8-5-3-4-6-9(8)11(13)12(10)15-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZRGEPWNYCNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584592 | |
| Record name | 1-Bromo-2,3-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dimethoxynaphthalene | |
CAS RN |
222555-02-4 | |
| Record name | 1-Bromo-2,3-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2,3-dimethoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








